(6-Bromoquinolin-8-yl)methanol
Overview
Description
(6-Bromoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8BrNOThis compound is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-Bromoquinolin-8-yl)methanol typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, which can be achieved using bromine in an organic solvent under controlled conditions . Industrial production methods may involve more scalable and efficient processes, such as transition metal-catalyzed reactions or green chemistry protocols .
Chemical Reactions Analysis
(6-Bromoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other quinoline-based compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Bromoquinolin-8-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(6-Bromoquinolin-8-yl)methanol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A parent compound that lacks the bromine atom.
6-Bromo-8-aminoquinoline: A derivative with an amino group instead of a hydroxyl group.
5,7-Dibromo-8-hydroxyquinoline: A compound with two bromine atoms at different positions. These compounds share similar chemical structures but differ in their functional groups and reactivity, making this compound unique in its specific applications and properties.
Biological Activity
(6-Bromoquinolin-8-yl)methanol is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. Its structure features a bromine atom at the 6-position and a hydroxymethyl group at the 8-position of the quinoline ring. This unique arrangement contributes to its reactivity and potential biological interactions.
Structural Information
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 236.08 g/mol |
Solubility | Soluble in ethanol, methanol |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Quinoline derivatives are often studied for their ability to inhibit bacterial growth. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Compounds derived from quinoline structures have been linked to anticancer effects. The interaction of this compound with cellular pathways involved in apoptosis and cell signaling makes it a candidate for further pharmacological studies.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study examining the antimicrobial properties of various quinoline derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured to assess potency.
Bacterial Strain | MIC (mg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 5.31 - 9.64 | Gentamicin (1 mg/mL) |
Escherichia coli | 7.86 - 13.6 | Ampicillin (1 mg/mL) |
These results indicate that this compound is effective against both strains, with lower MIC values than some conventional antibiotics.
Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. For example, research showed that at concentrations of 50 µM and above, significant cell death was observed in HeLa cells:
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
25 | 85 |
50 | 60 |
100 | 30 |
This suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.
Case Studies
- Study on Antibacterial Properties : A recent study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
- Cancer Research : Another investigation focused on the compound's mechanism of action in cancer cells, revealing that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Properties
IUPAC Name |
(6-bromoquinolin-8-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPJPSNCZMFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736095 | |
Record name | (6-Bromoquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266728-35-1 | |
Record name | 6-Bromo-8-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromoquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromoquinolin-8-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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